molecular formula C11H10N2O2S B8327083 Methyl 2-(5-methylthiazol-2-yl)isonicotinate

Methyl 2-(5-methylthiazol-2-yl)isonicotinate

Cat. No. B8327083
M. Wt: 234.28 g/mol
InChI Key: LSIMUOASCLPFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-methylthiazol-2-yl)isonicotinate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-(5-methylthiazol-2-yl)isonicotinate

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 2-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-7-6-13-10(16-7)9-5-8(3-4-12-9)11(14)15-2/h3-6H,1-2H3

InChI Key

LSIMUOASCLPFQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=NC=CC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of commercially available methyl 2-bromoisonicotinate (2.750 g; 12.70 mmol), 5-methyl-2-(tributylstannyl)thiazole (4.942 g; 12.70 mmol), copper iodide CuI (242 mg; 1.27 mmol), and Pd(PPh3)4 (1.471 g; 1.27 mmol) in anh. DMF (55 ml) was heated to 90° C., under nitrogen, for 18 h. After cooling to rt, the reaction mixture was filtered over a pad of celite, and the separated solids were washed with AcOEt. The organic layer was washed with water and brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=7/3) afforded methyl 2-(5-methylthiazol-2-yl)isonicotinate as an orange solid. LC-MS (conditions A): tR=0.74 min.; [M+H]+: 235.10 g/mol.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
4.942 g
Type
reactant
Reaction Step One
[Compound]
Name
copper iodide CuI
Quantity
242 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.471 g
Type
catalyst
Reaction Step One

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